3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-13(2)10(14)12-9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKIAKVYCNVNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324766 | |
| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6423-79-6 | |
| Record name | 3-(1,3-benzothiazol-2-yl)-1,1-dimethylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1,3 Benzothiazol 2 Yl N,n Dimethylthiourea and Its Analogues
General Synthetic Routes to Thiourea (B124793) Derivatives
The construction of the benzothiazolyl thiourea framework is primarily achieved through the formation of a bond between the C-2 amino group of a benzothiazole (B30560) precursor and a thiocarbonyl group.
Reaction of 2-Aminobenzothiazoles with Isothiocyanate Precursors
The most direct and widely employed method for synthesizing N-substituted-N'-(benzothiazol-2-yl)thioureas is the reaction of 2-aminobenzothiazole (B30445) (2-ABT) or its substituted analogues with an appropriate isothiocyanate. nih.govmdpi.com This reaction is a nucleophilic addition of the exocyclic amino group of the benzothiazole to the electrophilic carbon atom of the isothiocyanate.
For the synthesis of N,N-disubstituted derivatives like 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea, a common precursor is a thiocarbamoyl chloride. The reaction of 2-aminobenzothiazole with N,N-dimethylthiocarbamoyl chloride, typically in the presence of a base in an inert solvent, yields the target compound.
General reaction conditions often involve stirring the reactants in a suitable solvent such as acetone, ethanol (B145695), or dioxane at temperatures ranging from room temperature to reflux. nih.govmdpi.comresearchgate.net The choice of solvent and temperature can depend on the reactivity of the specific isothiocyanate and 2-aminobenzothiazole derivative used.
| 2-ABT Derivative | Isothiocyanate/Precursor | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole | p-Chlorophenylisothiocyanate | Not Specified | Not Specified | 1-(Benzothiazol-2-yl)-3-(4-chlorophenyl)thiourea | researchgate.net |
| Substituted 2-Aminobenzothiazoles | Phenylisothiocyanate | Ethanol | Reflux | N-(substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas | mdpi.comnih.gov |
| 2-Aminobenzothiazole | Ethyl-isothiocyanate | Pyridine | Not Specified | N-(1,3-benzothiazol-2-yl)-N'-ethylthiourea (10% yield) | nih.gov |
| 2-Aminobenzothiazole | 4-Bromobenzoyl chloride / KSCN | Acetone | Reflux | 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | nih.gov |
Alternative Synthetic Pathways
Beyond the direct use of isothiocyanates, alternative methods provide access to these thiourea derivatives. One notable pathway involves the use of carbon disulfide (CS₂). mdpi.comnih.gov In this approach, 6-substituted-2-aminobenzothiazoles react with carbon disulfide in an alkaline medium to form a dithiocarbamate (B8719985) intermediate. This intermediate is then treated in situ with dimethyl sulfate (B86663) to yield a 6-substituted-2-(S-methyl-dithiocarbamate)-benzothiazole. mdpi.com Subsequent ammonolysis or reaction with a specific amine, such as dimethylamine (B145610), can displace the S-methyl group to form the desired thiourea.
Another strategy involves a multi-component, one-pot synthesis. For instance, various amines and carbon disulfide can be reacted in DMSO to generate unsymmetrical thioureas in good yields through a cascade reaction sequence. nih.gov This method could be adapted by using 2-aminobenzothiazole as the amine component.
Solid-phase synthesis offers a high-throughput alternative for creating libraries of related compounds. A resin-bound acyl-isothiocyanate can be treated with various anilines to form N-acyl, N'-phenyl-thioureas, which are then cyclized to generate a 2-aminobenzothiazole scaffold. nih.gov This methodology, while focused on building the benzothiazole ring, demonstrates the utility of solid-phase techniques for manipulating these structures.
Derivatization Strategies for Structural Modification
Structural diversity in this class of compounds is achieved by modifying either the benzothiazole ring system or the thiourea moiety.
Substituent Effects on the Benzothiazole Ring System
The electronic properties of the benzothiazole ring can be modulated by introducing various substituents, which in turn can influence the reactivity of the 2-amino group and the properties of the final thiourea derivative. researchgate.net Syntheses frequently start with pre-functionalized 2-aminobenzothiazoles. Common substitution patterns involve positions 4, 5, 6, and 7 of the benzene (B151609) ring portion of the scaffold.
Electron-donating groups (e.g., methoxy (B1213986), ethoxy) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) can be incorporated. nih.govnih.gov For example, the synthesis of N-(6-Methoxy-1,3-benzothiazol-2-yl)-N′-(3-methoxyphenyl)thiourea begins with 6-methoxy-2-aminobenzothiazole. nih.govnih.gov Similarly, derivatives with bromo or trifluoromethoxy groups at the 6-position have been prepared from the corresponding substituted 2-aminobenzothiazoles. nih.gov A preliminary study on the structure-activity relationship of certain derivatives indicated that electronic factors on the benzothiazole ring significantly affect their antimicrobial activity. researchgate.net
| Position | Substituent | Starting Material | Reference |
|---|---|---|---|
| 4 and/or 6 | -CH₃, -Cl, -OCH₃ | 4/6-substituted 2-Aminobenzothiazoles | mdpi.comnih.gov |
| 6 | -Br | 6-Bromo-2-aminobenzothiazole | nih.gov |
| 6 | -OCF₃ | 6-(Trifluoromethoxy)-2-aminobenzothiazole (Riluzole) | nih.gov |
| 6 | -NO₂ | 6-Nitro-2-aminobenzothiazole | nih.gov |
| 6 | -SCN | 6-Thiocyanato-2-aminobenzothiazole | semanticscholar.org |
Modifications of the Thiourea Moiety
The thiourea portion of the molecule is a versatile functional group amenable to further chemical transformations. The substituents on the nitrogen atoms can be varied widely by selecting the appropriate isothiocyanate precursor, ranging from simple alkyl and aryl groups to more complex functionalized moieties. nih.gov
The thiourea itself can act as a building block for more complex heterocyclic systems. For instance, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas can be condensed with malonic acid in the presence of acetyl chloride to synthesize 1-(4/6-substituted-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids. mdpi.comnih.gov This transformation converts the linear thiourea into a six-membered heterocyclic ring.
Another derivatization involves the reaction of benzothiazolyl thiourea derivatives with chloroacetic acid, leading to the formation of compounds containing a second thiazole (B1198619) ring system, specifically a thiazolidinone. researchgate.net These examples highlight the thiourea moiety's role as a versatile intermediate for constructing more elaborate molecular architectures.
Mechanistic Aspects of Synthetic Reactions
The primary reaction for the formation of this compound analogues is the nucleophilic addition of the 2-amino group of the benzothiazole to the carbon of an isothiocyanate or a related electrophile. The lone pair of electrons on the exocyclic nitrogen atom attacks the electron-deficient carbon of the -N=C=S group. This is followed by a proton transfer, typically from the nitrogen to a basic species in the reaction mixture or to the nitrogen of the former isothiocyanate, to yield the neutral thiourea product. mdpi.com
The synthesis of the 2-aminobenzothiazole precursor itself often involves an intramolecular cyclization. In the classic Hugerschoff reaction, arylthioureas are treated with an oxidizing agent like bromine. The proposed mechanism involves the halogenation of the thiocarbonyl sulfur, which activates it for a subsequent intramolecular electrophilic aromatic substitution onto the ortho-position of the phenyl ring, followed by elimination to form the benzothiazole ring system. researchgate.net Alternatively, when starting from ortho-haloaryl thioureas, the cyclization can proceed via a base-promoted intramolecular C–S bond coupling, which may follow a nucleophilic aromatic substitution (SNAr) pathway. nih.govmdpi.com
Advanced Synthetic Approaches
Modern synthetic chemistry continually seeks methodologies that offer improvements in terms of efficiency, environmental impact, and the ability to generate chemical diversity. For the synthesis of N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea and its analogues, advanced approaches such as microwave-assisted synthesis, green chemistry methodologies, and solid-phase synthesis provide significant advantages over traditional methods. These techniques can lead to shorter reaction times, higher yields, cleaner reaction profiles, and the streamlined production of compound libraries.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique that utilizes microwave irradiation to heat reactions. This method often leads to a dramatic reduction in reaction times, from hours to minutes, along with increased product yields and purity. scielo.br The application of microwave energy provides efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. researchgate.net
In the synthesis of benzothiazole thiourea derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of a series of differentially substituted-(phenyl)-methyl-phosphonate-TBTs (Thiourea Benzothiazoles) was achieved by reacting substituted 2-aminobenzothiazoles with O,O'-di-alkyl-isothiocyanate-(phenyl)methyl-phosphonates. nih.gov This reaction, conducted under microwave irradiation at 90°C with a power input of 120 W, was completed in just 30 minutes, affording the desired products in good to excellent yields ranging from 40% to 81%. nih.gov This represents a significant improvement over conventional heating methods, which often require longer reaction times and may result in lower yields. nih.gov
The advantages of microwave-assisted synthesis extend to various benzothiazole derivatives. Studies comparing microwave methods to conventional heating for the synthesis of 2-aryl benzothiazoles have shown that microwave irradiation can reduce reaction times by a factor of approximately 25 while increasing product yields by 12% to 20%. scielo.br The efficiency of this method makes it a valuable tool for the rapid synthesis of benzothiazole-based compounds. nih.gov
| Reactants | Reaction Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Substituted 2-Aminobenzothiazoles and O,O'-di-alkyl-isothiocyanate-(phenyl)methyl-phosphonates | Microwave Irradiation (120 W), Dry CH₃CN, 90°C | 30 min | 40-81% | nih.gov |
| 2-Aminothiophenol and Aromatic Aldehydes | Microwave Irradiation, Ethanol | 1-5 min | 88-96% | scielo.br |
| 2-Aminothiophenol and Aldehydes | Microwave Irradiation, Glycerol (B35011) (solvent) | 4-8 min | 86-96% | researchgate.net |
Green Chemistry Methodologies in Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. airo.co.innih.gov These principles have been increasingly applied to the synthesis of benzothiazole derivatives to create more environmentally benign and sustainable methods. Key strategies include the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. airo.co.in
One prominent green approach is the use of alternative solvents. Water, ethanol, and glycerol have been employed as green solvents, replacing hazardous organic solvents typically used in these syntheses. researchgate.netorgchemres.org Solvent-free, or solid-phase, reactions represent another significant advancement, where reactants are mixed directly, often with a catalyst, thus avoiding solvent waste altogether. airo.co.inmdpi.com For example, a solvent-free synthesis of 2-substituted benzothiazoles from fatty acids has been developed under microwave irradiation. mdpi.com Research has shown that green approaches can lead to a 40% reduction in energy consumption and a 50% reduction in waste generation compared to traditional methods. airo.co.in
The choice of catalyst is also crucial. Green methodologies favor non-toxic, recyclable catalysts. Materials like silica (B1680970) sulfuric acid and ammonium (B1175870) chloride have been used to effectively catalyze the synthesis of 2-substituted benzothiazoles under mild, room-temperature conditions. researchgate.netnih.gov Furthermore, combining green principles, such as using an environmentally friendly catalyst system like H₂O₂/HCl in ethanol at room temperature, has proven effective for the synthesis of benzothiazoles in excellent yields. nih.gov Ultrasound irradiation has also been utilized as an energy-efficient method in aqueous media to promote the synthesis of benzothiazole derivatives. orgchemres.orgresearchgate.net
| Green Chemistry Principle | Methodology/Reagents | Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Use of water, ethanol, or glycerol | Reduces use of hazardous organic solvents | researchgate.netorgchemres.org |
| Solvent-Free Conditions | Reactants mixed directly without solvent | Eliminates solvent waste, simplifies work-up | airo.co.inmdpi.com |
| Reusable/Eco-Friendly Catalysts | Silica sulfuric acid, NH₄Cl, H₂O₂/HCl | Mild conditions, high yields, reduced environmental impact | researchgate.netnih.gov |
| Energy Efficiency | Ultrasound or visible light irradiation | Reduces energy consumption compared to conventional heating | airo.co.inresearchgate.net |
Solid-Phase Synthesis Strategies
Solid-phase synthesis (SPS) is a technique where molecules are covalently bound to an insoluble polymer support and synthesized in a stepwise manner. This methodology offers significant advantages, particularly for the creation of compound libraries, as intermediates are easily separated from reagents by simple filtration and washing, eliminating the need for traditional chromatographic purification. acs.orgmdpi.com
An efficient solid-phase route has been developed for the synthesis of N-substituted-2-aminobenzothiazole derivatives. acs.org This strategy involves the initial attachment of an amine-terminated linker to a resin. The resin-bound amine is then reacted with 2-iodophenyl isothiocyanate to produce a polymer-bound 2-iodophenyl thiourea intermediate. The key step is the intramolecular cyclization of this thiourea resin to form the polymer-bound 2-aminobenzothiazole core structure. From this core, various diversification steps, such as alkylation, acylation, or sulfonylation, can be performed before the final product is cleaved from the resin. acs.org
This approach provides a much more efficient generation of diverse 2-substituted benzothiazole libraries compared to standard methods. acs.org The synthesis of peptide thioureas on a solid support has also been demonstrated, where N-terminally modified α-thiourea peptides are synthesized under mild conditions. nih.gov These resin-bound thioureas can then be further reacted, for example with α-halo ketones, to form thiazoles, showcasing the versatility of SPS in generating complex heterocyclic structures. nih.govnih.gov
| Step | Description | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| 1. Resin Functionalization | An amine-terminated linker is attached to the solid support (resin). | Amine-terminated linker amide resin | acs.org |
| 2. Thiourea Formation | The resin-bound amine is reacted with 2-iodophenyl isothiocyanate. | Resin-bound 2-iodophenyl thiourea | acs.org |
| 3. Cyclization | Intramolecular cyclization of the thiourea intermediate to form the benzothiazole ring. | Polymer-bound 2-aminobenzothiazole resin | acs.org |
| 4. Diversification | Alkylation, acylation, or sulfonylation of the 2-amino group on the benzothiazole core. | Alkyl halides, acid chlorides, sulfonyl chlorides | acs.org |
| 5. Cleavage | The final N-substituted-2-aminobenzothiazole derivative is cleaved from the resin support. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | acs.org |
Structural Characterization and Conformational Analysis
Crystallographic Studies (e.g., X-ray Diffraction)
While specific crystallographic data for 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea is not extensively reported, detailed studies on closely related analogues, such as 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea and 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, provide significant insights into the expected molecular structure and packing.
X-ray diffraction studies of benzothiazole-thiourea derivatives consistently show that the benzothiazole (B30560) ring system is essentially planar. nih.govresearchgate.net The thiourea (B124793) moiety [-NH-C(=S)-N-] also tends to be planar, although slight deviations can occur. nih.gov The geometry around the nitrogen and carbon atoms of the thiourea group is typically trigonal planar, consistent with sp² hybridization. nih.gov
In the analogue 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea, the C-S bond length in the thiourea group is indicative of a double bond, while the C-N bond lengths within the thiourea fragment suggest partial double bond character due to electron delocalization. researchgate.net The benzothiazole ring adopts a cis conformation with respect to the thiono S atom across the N2—C8 bond (in the context of the reported structure). nih.gov
Table 1: Selected Bond Lengths and Angles for 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea Analogue
| Parameter | Bond | Value (Å or °) |
|---|---|---|
| Bond Length | C8=S2 | 1.663 (2) Å |
| Bond Length | C7=O1 | 1.220 (2) Å |
| Bond Length | N1-C7 | 1.392 (3) Å |
| Bond Length | N2-C8 | 1.390 (3) Å |
| Bond Length | N3-C8 | 1.386 (3) Å |
| Bond Angle | N2-C8-N3 | 115.40 (17)° |
| Bond Angle | N2-C8-S2 | 128.81 (17)° |
| Bond Angle | N3-C8-S2 | 115.78 (16)° |
Data derived from a related benzoylthiourea (B1224501) structure. Atom numbering is based on the source publication and may not correspond directly to the dimethylthiourea title compound. nih.gov
The dihedral angle between the planar benzothiazole ring system and the thiourea fragment is typically small, indicating a high degree of conjugation. nih.govresearchgate.net For instance, in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, this angle is only 1.94 (11)°. nih.govresearchgate.net
The crystal packing of benzothiazole-thiourea derivatives is dominated by a network of intermolecular and intramolecular hydrogen bonds. A common feature is an intramolecular N—H···O hydrogen bond, which forms a pseudo-six-membered ring, often referred to as an S(6) ring motif. nih.govresearchgate.net This interaction contributes significantly to the stability of the molecular conformation. nih.govresearchgate.net
Intermolecular interactions play a crucial role in assembling the molecules into a stable three-dimensional lattice. In the crystal structures of analogues, pairs of molecules are often linked by N—H···S hydrogen bonds. nih.gov Additionally, weaker C—H···S and C—H···N interactions contribute to the formation of extended molecular layers or chains. nih.govresearchgate.net In some structures, π-π stacking interactions between the aromatic benzothiazole rings of adjacent molecules are also observed, further stabilizing the crystal packing. st-andrews.ac.uk
Table 2: Hydrogen Bond Geometry for 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea Analogue
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N2–H2···O1 (intramolecular) | 0.88 | 1.90 | 2.633 (2) | 139 |
| N3–H3···S2 (intermolecular) | 0.88 | 2.96 | 3.6102 (19) | 132 |
| C14–H14···S2 (intermolecular) | 0.95 | 2.95 | 3.779 (2) | 146 |
D = donor atom, A = acceptor atom. Data from a representative analogue. nih.gov
Polymorphism of N-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea Analogues
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While polymorphism has not been explicitly documented for this compound itself, studies on related heterocyclic thioureas and benzothiazole derivatives demonstrate that this phenomenon is common in this class of compounds. nih.govresearchgate.net
Different polymorphs arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements of the same conformer (packing polymorphism). nih.govnih.gov For example, bis(1,3-benzothiazol-2-yl) trithiocarbonate, a related benzothiazole compound, was found to crystallize simultaneously as two distinct conformers, (syn,syn) and (syn,anti), from the same solution. nih.govnih.gov
Similarly, 1-(4-methylpyridin-2-yl)thiourea has been characterized in two polymorphic forms, 1α and 1β, which crystallize in different monoclinic space groups (P21/c and P21/n, respectively). researchgate.net These forms are identified and distinguished using techniques such as single-crystal and powder X-ray diffraction, thermal analysis (DSC), and spectroscopy (IR/Raman).
The existence of different polymorphic forms directly impacts the solid-state properties of a compound. The two polymorphs of 1-(4-methylpyridin-2-yl)thiourea exhibit distinctly different intermolecular hydrogen bonding patterns, which leads to variations in their thermodynamic stability and physical properties. researchgate.net
In the case of bis(1,3-benzothiazol-2-yl) trithiocarbonate, the different conformations and packing in the two polymorphs result in unique intermolecular contacts. nih.gov The (syn,anti) conformer features distinct S···S and S···N contacts, while the (syn,syn) conformer does not. nih.gov Furthermore, aromatic π-π stacking interactions are different in the two forms; they occur between pairs of molecules in the (syn,anti) polymorph but form continuous stacks in the (syn,syn) structure. nih.govnih.gov These structural differences can affect properties such as solubility, melting point, and crystal morphology.
Spectroscopic Investigations for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry as characterization tools)
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds like this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key vibrations would include N-H stretching in the region of 3100-3300 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C=N stretching of the benzothiazole ring around 1600-1650 cm⁻¹. The C=S (thiono) stretching vibration, a hallmark of the thiourea group, typically appears in the 1100-1300 cm⁻¹ range. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum would provide clear structural information. The aromatic protons of the benzothiazole ring are expected to appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). mdpi.com The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The most characteristic signal would be a singlet in the δ 3.0-3.5 ppm region, integrating to six protons, corresponding to the two equivalent methyl groups of the dimethylamino moiety.
¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for the C=S carbon at a highly deshielded position, often above δ 180 ppm. mdpi.com Aromatic carbons of the benzothiazole ring would resonate in the δ 110-155 ppm range. The carbons of the two methyl groups would appear as a single signal in the aliphatic region (around δ 30-40 ppm). researchgate.net Advanced NMR techniques like DEPT, HMQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals. nih.gov
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would show the molecular ion peak [M]⁺. Common fragmentation pathways for benzothiazole derivatives often involve the cleavage of the heterocyclic ring system.
These combined spectroscopic techniques provide a comprehensive characterization, confirming the identity and purity of the target compound. researchgate.netscielo.br
Conformational Preferences and Rotational Barriers
The core structure of the benzothiazole ring system is inherently planar. nih.gov X-ray crystallography studies on analogous compounds, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, confirm that the benzothiazole ring itself is essentially flat. nih.gov Similarly, the thiourea fragment tends to adopt a planar conformation. nih.gov
In the case of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the thiourea moiety is nearly coplanar with the benzothiazole ring, exhibiting a very small dihedral angle between them. nih.gov This suggests a degree of electronic delocalization between the two systems, which would favor a planar arrangement. The rotation around the C-N bond linking the benzothiazole and thiourea units is therefore likely to have a noticeable energy barrier. Computational studies on other benzothiazole derivatives have shown that different rotational conformers can exist, with the most stable ones often being those where the rings are close to coplanar. mdpi.com
For this compound, two primary rotational barriers are of interest:
Rotation around the Benzothiazole-Thiourea C-N bond: The degree of planarity between the benzothiazole ring and the thiourea group will determine the rotational barrier. A more planar conformation would imply a higher barrier to rotation due to increased π-character in the C-N bond. Based on analogues, a relatively planar arrangement is expected to be the preferred conformation. nih.govresearchgate.net
Rotation around the Thiourea-Dimethylamino C-N bond: The rotation of the dimethylamino group is also a key conformational feature. The nitrogen of the dimethylamino group is sp² hybridized, and there will be a significant rotational barrier around the C-N bond due to the partial double bond character.
Interactive Data Table of Conformational Data for a Related Compound: 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea nih.gov
| Parameter | Value |
| Dihedral angle between 4-bromophenyl and 2-benzothiazolyl rings | 10.45 (11)° |
| Dihedral angle between 4-bromophenyl ring and thiourea fragment | 8.64 (12)° |
| Dihedral angle between 2-benzothiazolyl moiety and thiourea fragment | 1.94 (11)° |
Computational Chemistry and Theoretical Investigations of N 1,3 Benzothiazol 2 Yl N,n Dimethylthiourea
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental in predicting the molecular properties of N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea. Density Functional Theory (DFT) is a particularly prominent method used for these investigations, offering a balance between accuracy and computational cost.
DFT calculations are employed to determine the electronic structure and analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org The energy and distribution of these orbitals are critical in understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics. scirp.orgmdpi.com
The HOMO, typically localized on the electron-rich parts of the molecule, acts as an electron donor. Conversely, the LUMO, found on electron-deficient regions, acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnbu.edu.sa For benzothiazole (B30560) derivatives, these calculations reveal how different substituents on the benzothiazole or thiourea (B124793) moieties can modulate the electronic properties and, consequently, the reactivity of the molecule. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Benzothiazole Derivatives (Illustrative Data)
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (σ) |
|---|---|---|---|---|---|
| Phenyl-substituted | -6.2 | -1.5 | 4.7 | 2.35 | 0.43 |
| CF3-substituted | -6.8 | -2.3 | 4.5 | 2.25 | 0.44 |
Note: This table presents illustrative data based on findings for various benzothiazole derivatives to demonstrate the typical range of values. mdpi.comnbu.edu.sa The exact values for N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea would require specific calculation.
Global reactivity descriptors, such as chemical hardness (η), chemical softness (σ), electronegativity (χ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies to quantify the reactivity and stability of the molecule. scirp.orgmdpi.com Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. nbu.edu.sa Conversely, chemical softness indicates a higher propensity for chemical reactions.
The molecular electrostatic potential (MEP) map is another crucial tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. scirp.org This allows for the prediction of how the molecule will interact with other chemical species, including biological receptors.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is instrumental in drug discovery and design.
For benzothiazole thiourea derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. researchgate.netcore.ac.uk These simulations place the ligand into the active site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.govwjarr.com The results provide a detailed picture of the key amino acid residues involved in the binding, offering insights into the mechanism of action. researchgate.net For instance, studies on similar compounds have identified interactions with key enzymes in bacteria, suggesting potential antibacterial applications. core.ac.uknih.gov
Beyond predicting the binding mode, docking algorithms also estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). researchgate.net This value provides a semi-quantitative prediction of how strongly the ligand binds to the receptor. A lower binding energy generally indicates a more stable and favorable interaction. These estimations are crucial for prioritizing compounds for further experimental testing. For example, docking studies on benzothiazole derivatives against bacterial enzymes like S. aureus tyrosyl-tRNA synthetase have shown favorable binding energies for active compounds, correlating well with their observed antibacterial efficacy. researchgate.net
Table 2: Illustrative Molecular Docking Results for Benzothiazole Thiourea Analogs against a Bacterial Enzyme
| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Compound A | -9.3 | Tyr35, Gly36, His76 |
| Compound B | -8.6 | Asp78, Met104, Tyr169 |
Note: This table is a representation of typical data obtained from molecular docking studies on benzothiazole thiourea derivatives. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking poses. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and explore the conformational landscape of the ligand within the active site. nih.govbiointerfaceresearch.com
For benzothiazole derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex predicted by docking. nih.gov These simulations, often run for nanoseconds, can reveal subtle changes in the binding mode and highlight the persistence of key interactions, such as hydrogen bonds, over the simulation period. This provides a more robust validation of the docking results and a deeper understanding of the binding dynamics. nih.govrsc.org
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Non-Covalent Interactions)4.5. Computational Approaches to Spectroscopic Data Interpretation
Information regarding Hirshfeld surface analysis, non-covalent interaction studies, and computational spectroscopic data interpretation is not publicly available for this specific chemical compound in the searched scientific literature. Therefore, the generation of a thorough, informative, and scientifically accurate article solely focused on "3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea" with the stipulated content is not feasible at this time.
Structure Activity Relationship Sar Studies of N 1,3 Benzothiazol 2 Yl N,n Dimethylthiourea Derivatives
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
The biological activity of N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole (B30560) ring, the substitution pattern on the thiourea (B124793) nitrogen atoms, and the characteristics of the linker connecting these two moieties.
Impact of Substituents on the Benzothiazole Ring
The benzothiazole ring is a critical pharmacophore, and its substitution pattern plays a vital role in modulating the biological activity of the entire molecule. Studies have shown that both the electronic properties and the steric bulk of substituents at various positions of the benzothiazole nucleus can significantly enhance or diminish the compound's potency.
Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) and nitro groups, at the 6-position of the benzothiazole ring have often been associated with increased biological activity, particularly in the context of anticancer and antimicrobial applications. nih.govresearchgate.nettandfonline.com For instance, the presence of a chlorine atom at the 6-position has been shown to enhance the cytotoxic effects of some benzothiazole derivatives. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups at the same position can also lead to potent activity, suggesting that the optimal electronic nature of the substituent may be target-dependent. researchgate.net
The position of the substituent is equally crucial. For example, in a series of benzothiazolyl thiourea derivatives, the introduction of fluorine or methyl groups at the 6-position, combined with specific substitutions on a distant phenyl ring, led to increased anticonvulsant activity. researchgate.net The following table summarizes the observed impact of various substituents on the benzothiazole ring on the anticancer activity of a series of thiourea derivatives against different cancer cell lines. researchgate.netbakhtiniada.ru
| Substituent at C6 | Observed Impact on Anticancer Activity | Example Compound | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| -H | Baseline activity | 1-(1,3-Benzothiazol-2-yl)thiourea | MCF-7 | >100 |
| -Cl | Increased activity | 1-(6-Chloro-1,3-benzothiazol-2-yl)thiourea | MCF-7 | 25.5 |
| -F | Increased activity | 1-(6-Fluoro-1,3-benzothiazol-2-yl)thiourea | HeLa | 32.1 |
| -NO2 | Increased activity | 1-(6-Nitro-1,3-benzothiazol-2-yl)thiourea | HT-29 | 18.9 |
| -OCH3 | Variable activity | 1-(6-Methoxy-1,3-benzothiazol-2-yl)thiourea | MCF-7 | 45.7 |
| -OC2H5 | Potent activity | 1-(6-Ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 | 15.2 bakhtiniada.ru |
Influence of Thiourea Nitrogen Substitution
The substitution pattern on the nitrogen atoms of the thiourea moiety is a critical determinant of the molecule's physicochemical properties and its ability to form hydrogen bonds with biological targets. In the case of 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea, the presence of two methyl groups on one of the nitrogen atoms has several important implications.
The N,N-dimethyl substitution prevents the formation of a hydrogen bond at this position, which can influence the molecule's binding mode compared to unsubstituted or mono-substituted thiourea analogues. This structural feature can also impact the compound's lipophilicity and metabolic stability. While extensive SAR studies specifically comparing N,N-dimethyl derivatives to their N-H or N-alkyl counterparts within this exact series are limited, broader studies on related (thio)urea benzothiazoles provide valuable insights. Generally, the nature of the substituent on the thiourea nitrogen can drastically alter the biological activity profile. For instance, replacing the dimethyl groups with larger alkyl or aryl groups can lead to significant changes in potency and target selectivity.
The presence of the N,N-dimethyl group can confer a specific conformational preference to the molecule, which may be favorable for binding to certain biological targets. The steric hindrance introduced by the two methyl groups can also play a role in orienting the molecule within a binding pocket.
Role of Linker Length and Flexibility
In the context of this compound, the thiourea unit itself can be considered the "linker" connecting the benzothiazole scaffold to the dimethylamine (B145610) group. The length, rigidity, and flexibility of this linker are crucial for optimal interaction with the target protein.
The thiourea linker, with its ability to act as both a hydrogen bond donor (from the N-H group) and acceptor (from the sulfur and other nitrogen atom), is a key interaction point. The bond lengths and angles within the thiourea moiety dictate the spatial relationship between the benzothiazole ring and the terminal substituents. While modifications to the core thiourea structure are less common, studies on related compounds with different linkers (e.g., urea (B33335), amide) highlight the importance of this connecting unit. For instance, the replacement of the thiourea with a urea linker can significantly alter the electronic properties and hydrogen bonding capacity, leading to a different biological activity profile.
The rotational freedom around the bonds connecting the benzothiazole ring to the thiourea and the thiourea to the nitrogen substituents allows the molecule to adopt various conformations. This flexibility can be advantageous for fitting into a binding site, but excessive flexibility can also be detrimental due to an entropic penalty upon binding. The N,N-dimethyl substitution can restrict some of this rotational freedom, potentially locking the molecule into a more bioactive conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For benzothiazole thiourea derivatives, QSAR models have been developed to predict their anticancer and antimicrobial activities, among others. chula.ac.th
These models typically use a variety of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological parameters. A typical QSAR study on a series of benzothiazole derivatives might reveal that the anticancer activity is positively correlated with the hydrophobicity of the molecule and the presence of electron-withdrawing groups on the benzothiazole ring. chula.ac.th
For instance, a multiple linear regression (MLR) based QSAR model for a set of anticancer benzothiazole derivatives could take the general form:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)**
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent various physicochemical properties of the molecules. Such models have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov These models are instrumental in prioritizing the synthesis of new derivatives with potentially improved activity.
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. For benzothiazole thiourea derivatives, pharmacophore models have been generated to understand their interaction with various biological targets, such as protein kinases and enzymes involved in microbial growth.
A typical pharmacophore model for an anticancer benzothiazole thiourea derivative might consist of:
An aromatic ring feature corresponding to the benzothiazole nucleus.
A hydrogen bond acceptor feature from the thiocarbonyl sulfur atom.
A hydrogen bond donor feature from the N-H group of the thiourea.
Hydrophobic features associated with the benzothiazole ring and the substituents on the thiourea nitrogen.
These models can be used to screen large virtual libraries of compounds to identify new potential hits with the desired biological activity. They also provide valuable insights into the key interactions between the ligand and its target, guiding the design of more potent and selective inhibitors.
Cheminformatics Approaches to SAR Analysis
Cheminformatics encompasses a range of computational techniques used to analyze and interpret chemical data, including SAR. For N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea derivatives, cheminformatics approaches can be employed to:
Cluster analysis: Grouping compounds based on their structural similarity and biological activity to identify key structural motifs responsible for activity.
Similarity searching: Identifying novel compounds with similar structural features to known active molecules from large chemical databases.
Molecular docking: Simulating the binding of the benzothiazole thiourea derivatives to the active site of a target protein to predict their binding affinity and orientation. This can help to rationalize the observed SAR and guide the design of new analogues with improved binding.
These computational methods, when used in conjunction with experimental data, provide a powerful platform for accelerating the drug discovery process for this important class of compounds. They allow for a more rational and targeted approach to the design and synthesis of new derivatives with enhanced therapeutic potential.
Biological Activities and Mechanistic Insights of N 1,3 Benzothiazol 2 Yl N,n Dimethylthiourea in Vitro and in Vivo Animal Models
Antimicrobial Efficacy
Derivatives of benzothiazolyl urea (B33335) and thiourea (B124793) have been the subject of numerous studies for their antimicrobial properties. These compounds have demonstrated a wide spectrum of activity against various pathogens, including bacteria, fungi, and protozoa.
Antibacterial Activity Against Gram-Positive Bacterial Strains
Several studies have highlighted the efficacy of benzothiazole (B30560) thiourea derivatives against Gram-positive bacteria. For instance, a series of novel benzothiazolyl urea and thiourea derivatives were screened for their antimicrobial activity. Within this series, some compounds were found to be as potent as the standard antibiotic ampicillin (B1664943) when tested against Staphylococcus aureus. The core structure of benzothiazole is recognized as a "privileged scaffold" in medicinal chemistry, contributing to its wide range of pharmacological activities, including antimicrobial effects.
Table 1: In Vitro Antibacterial Activity of Representative Benzothiazolyl Thiourea Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|
Note: Specific data for 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea was not available. Data presented is for closely related analogs from the same chemical class.
Antibacterial Activity Against Gram-Negative Bacterial Strains
The antibacterial spectrum of benzothiazolyl thiourea derivatives also extends to Gram-negative bacteria. In the same study that demonstrated activity against S. aureus, certain derivatives showed potency comparable to ampicillin against Escherichia coli. The development of benzothiazole-based compounds is of significant interest to medicinal chemists due to their remarkable potencies against a variety of Gram-positive and Gram-negative bacterial pathogens.
Table 2: In Vitro Antibacterial Activity of Representative Benzothiazolyl Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|
Note: Specific data for this compound was not available. Data presented is for closely related analogs from the same chemical class.
Antifungal Activity Spectrum
The antifungal potential of benzothiazole derivatives is well-documented. A study on novel benzothiazolyl urea and thiourea derivatives included screening against the fungal pathogen Candida albicans. While the abstract does not specify the level of activity for the thiourea derivatives against C. albicans, the inclusion in the screening panel suggests that this class of compounds is being investigated for its antifungal properties.
Antiprotozoal Activity Profiles
While specific data on the antiprotozoal activity of this compound is not available in the reviewed literature, a 2023 review on (thio)urea benzothiazole derivatives indicates that compounds from this class have been analyzed for their in vitro antiprotozoal effects. One study mentioned in the review reported that a series of N-(4,6-disubstituted-BT-2-yl)-N'-(β-bromopropionyl)ureas and related compounds were tested for such activity.
Antiproliferative and Cytotoxic Effects
The benzothiazole thiourea scaffold has emerged as a promising framework for the development of novel anticancer agents. Several studies have synthesized and evaluated these derivatives for their ability to inhibit the growth of and induce death in various cancer cell lines.
Activity in Specific Cancer Cell Lines (In Vitro)
Research has demonstrated the cytotoxic potential of benzothiazole thiourea derivatives against a range of human cancer cell lines. In one study, a series of these compounds were evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. Another study focused on the anticancer properties of different benzothiazole thiourea derivatives and screened them against a panel of five human and animal cancer cell lines: MCF-7 (human breast cancer), HeLa (human cervix epithelial carcinoma), HT-29 (human colon cancer), K-562 (human leukemia), and Neuro-2a (mouse neuroblastoma). The results from these studies indicate that benzothiazolylthiocarbamides can induce apoptosis in cancer cells. For example, one derivative, 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea, was found to induce a significant level of apoptosis in HT-29 cells.
Table 3: In Vitro Antiproliferative Activity of Representative Benzothiazolyl Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (e.g., IC50) | Reference |
|---|---|---|---|
| Benzothiazolyl urea and thiourea derivatives | MCF-7 (Breast Cancer) | Cytotoxic activity observed | |
| Benzothiazolylthiocarbamides | MCF-7 (Breast Cancer) | Screened for antitumor activity | |
| Benzothiazolylthiocarbamides | HeLa (Cervical Cancer) | Screened for antitumor activity | |
| Benzothiazolylthiocarbamides | HT-29 (Colon Cancer) | Screened for antitumor activity | |
| 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea | HT-29 (Colon Cancer) | Induced 79.45% apoptosis | |
| Benzothiazolylthiocarbamides | K-562 (Leukemia) | Screened for antitumor activity |
Note: Specific data for this compound was not available. Data presented is for closely related analogs from the same chemical class.
Mechanisms of Cytotoxicity at the Cellular Level
Benzothiazole thiourea derivatives have demonstrated notable cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. Studies on substituted thiourea derivatives indicate a strong pro-apoptotic activity. nih.gov For instance, certain analogs have been shown to induce late-stage apoptosis in 95–99% of colon cancer cells. nih.gov The cytotoxic mechanisms of this class of compounds are linked to their ability to trigger programmed cell death, a critical process in cancer therapy. nih.govresearchgate.net
The cytotoxic effects are not limited to one cell type. A novel series of benzothiazole urea and thiourea derivatives was evaluated for in vitro cytotoxicity against MCF-7 breast cancer cells, showing promising results. nih.gov Further research on related benzothiazole derivatives confirmed their pro-apoptotic effects are particularly evident in MCF-7 cell lines. researchgate.net One study on a novel benzothiazole derivative, identified as PB11, found it to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM. mdpi.com The mechanism for this compound was linked to the suppression of the PI3K/AKT signaling pathway, a key regulator of cell survival. mdpi.com This suppression leads to classic apoptotic symptoms like DNA fragmentation and the activation of caspase-3 and -9. mdpi.com Other benzothiazole-based compounds have been shown to cause G1 cell cycle arrest in addition to apoptosis in human hepatocarcinoma cells. researchgate.net
Enzyme Inhibition Studies
The benzothiazole thiourea scaffold has proven to be a versatile backbone for designing potent enzyme inhibitors targeting a range of metabolic and signaling enzymes.
Inhibition of Key Metabolic Enzymes (e.g., α-Chymotrypsin, GSK-3, Urease)
α-Chymotrypsin: Derivatives of benzothiazole have shown significant inhibitory effects on the α-chymotrypsin enzyme. While research on the specific N,N-dimethylthiourea analog is limited, a closely related para-substituted N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea derivative was found to substantially inhibit α-chymotrypsin activity, displaying an IC₅₀ value of 20.6 ± 0.06 μM. mdpi.com This suggests that the benzothiazole urea/thiourea structure is a promising pharmacophore for targeting this enzyme. mdpi.com
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a key regulator in numerous cellular processes, and its inhibition is a target for various diseases, including cancer and neurodegenerative disorders. nih.gov While direct studies on N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea are not prominent, the broader class of GSK-3 inhibitors includes diverse chemical structures. nih.govmdpi.com The development of selective GSK-3 inhibitors is an active area of research, with some compounds showing therapeutic benefits in animal models for mood and behavior disorders by targeting this enzyme. nih.gov
Urease: Benzothiazole analogs have been identified as excellent inhibitors of the urease enzyme. nih.gov A study of various derivatives showed potent urease inhibitory activity, with IC₅₀ values ranging from 1.4 ± 0.10 to 34.43 ± 2.10 μM. nih.gov Many of these analogs demonstrated significantly greater potency than the standard inhibitor, thiourea (IC₅₀ of 19.46 ± 1.20 μM). nih.gov The thiourea moiety within the benzothiazole structure is believed to play a crucial role in interacting with the enzyme's active site. nih.govresearchgate.net
Inhibitory Activity of Benzothiazole Derivatives on Key Enzymes
| Compound Class | Target Enzyme | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | α-Chymotrypsin | 20.6 ± 0.06 | mdpi.com |
| Benzothiazole Analogs | Urease | 1.4 ± 0.10 - 34.43 ± 2.10 | nih.gov |
Kinetic Analysis of Enzyme Inhibition
Kinetic studies provide deeper insight into the mechanism of enzyme inhibition. For a benzothiazole-thiourea conjugate, kinetic analysis revealed a non-competitive mode of inhibition against mushroom tyrosinase, with a Ki value of 2.8 µM. nih.gov In the context of urease inhibition, a potent imidazo[2,1-b]thiazole (B1210989) derivative was identified as a competitive inhibitor of the enzyme. plos.org This indicates that different derivatives can interact with their target enzymes through various mechanisms, either at the active site (competitive) or at an allosteric site (non-competitive).
Anti-inflammatory and Analgesic Properties (In Vivo Animal Models)
Benzothiazole derivatives have demonstrated significant potential in modulating inflammation and pain pathways in preclinical animal studies. semanticscholar.org
Assessment in Preclinical Inflammation Models
Certain N-(4/6-substituted-BT-2-yl)-N0-(phenyl)thioureas have been reported to possess potent anti-inflammatory activities. semanticscholar.org A benzothiazole-phenyl-based dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) was shown to effectively alleviate acute inflammatory pain in rat models. nih.gov The efficacy of this dual inhibitor was comparable to that of the traditional nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. nih.gov Inhibition of these enzymes leads to an increase in anti-inflammatory endocannabinoids and epoxyeicosatrienoic acids, highlighting a clear mechanism for the observed anti-inflammatory effects. nih.gov
Evaluation in Preclinical Pain Models
The analgesic properties of this compound class have also been evaluated. N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative were assessed for their analgesic potential using the acetic acid-induced writhing test in albino mice. researchgate.net At a dose of 100 mg/kg, these compounds produced a significant reduction in the writhing response, demonstrating promising analgesic effects. researchgate.net In the first five minutes of observation, the compounds showed a 66-76% reduction in writhing, and in the subsequent five minutes, the reduction was 75-81%, comparable to the reference drug diclofenac (B195802) sodium. researchgate.net
Analgesic Effect of Benzothiazole Acetamides in Writhing Test
| Compound | Dose | % Reduction in Writhing (First 5 min) | % Reduction in Writhing (Second 5 min) | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | 100 mg/kg | 76% | 81% | researchgate.net |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 100 mg/kg | 66% | 75% | researchgate.net |
Antitubercular Activity (In Vitro)
There is no specific data available in the scientific literature regarding the in vitro antitubercular activity of this compound against strains of Mycobacterium tuberculosis.
Other Biological Activities (e.g., Antiviral, Anti-HIV, Antimalarial, Antileishmanial, Antioxidant)
No specific studies detailing the in vitro or in vivo antiviral, anti-HIV, antimalarial, antileishmanial, or antioxidant activities of this compound could be identified in a comprehensive search of published research.
Molecular Mechanisms of Action
Detailed mechanistic studies elucidating the mode of action for this compound are not present in the available scientific literature.
Identification of Putative Biological Targets
There is no information available from experimental studies that identifies or suggests putative biological targets for this compound.
Modulation of Cellular Pathways and Signaling Cascades
Research on the effects of this compound on cellular pathways or signaling cascades has not been published. Consequently, there is no data on its potential modulatory activities.
Receptor Binding and Allosteric Modulation Studies
No receptor binding assays or allosteric modulation studies involving this compound have been reported in the scientific literature.
No Information Available on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, no research articles or data could be found specifically detailing the coordination chemistry and metal complexes of the compound this compound. As a result, it is not possible to generate an article that adheres to the detailed outline provided in the user's request.
The specified outline requires in-depth information on the following aspects of N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea:
Ligand Design and Metal Chelation Properties: Information on how this specific molecule is designed to bind with metal ions.
Synthesis and Characterization of Metal Complexes: Details on the methods used to create and identify metal complexes with this ligand.
Coordination Modes and Geometries in Metal Complexes: The specific ways the ligand coordinates to metal centers and the resulting three-dimensional structures.
Electronic and Magnetic Properties of Metal Complexes: Data regarding the electronic structure and magnetic behavior of any formed complexes.
Applications of Metal Complexes: Including their use in catalysis and as potential biological agents in a preclinical, non-therapeutic context.
The absence of published research on "this compound" in the context of coordination chemistry means that no scientifically accurate and verifiable content can be produced for the requested sections and subsections. While the broader classes of benzothiazoles and thioureas are known to form metal complexes with diverse applications, specific details for this particular substituted thiourea derivative are not available in the public domain.
Therefore, the generation of a thorough and informative article focusing solely on the chemical compound “this compound” and its coordination chemistry is not feasible at this time due to the lack of foundational research data.
Coordination Chemistry and Metal Complexes of N 1,3 Benzothiazol 2 Yl N,n Dimethylthiourea
Applications of Metal Complexes
Analytical Reagent Applications
Initial investigations into the analytical applications of 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea, also known as N-(1,3-Benzothiazol-2-yl)-N,N-dimethylthiourea, have not yielded specific research detailing its use as an analytical reagent. The broader class of thiourea (B124793) derivatives has been recognized for their utility in analytical chemistry, particularly in the realms of metal ion separation and enrichment. researchgate.net Acylthioureas, which share structural similarities, have shown potential as highly selective reagents for these purposes. researchgate.net
While benzothiazole (B30560) and its derivatives are a significant area of research with a wide array of biological activities, their application as analytical reagents is a more specialized field. semanticscholar.orgpcbiochemres.comresearchgate.net Similarly, thiourea and its derivatives have extensive applications in medicine, agriculture, and as intermediates in the synthesis of heterocyclic compounds. researchgate.netmdpi.com The coordination chemistry of thiourea derivatives with metal ions is a key aspect of their potential analytical utility. researchgate.net
Agrochemical and Material Science Applications of N 1,3 Benzothiazol 2 Yl N,n Dimethylthiourea Analogues
Fungicidal and Herbicidal Efficacy
Benzothiazole (B30560) and thiourea (B124793) derivatives are recognized for their significant biological activities, including antifungal and herbicidal properties. mdpi.comresearchgate.net The compound methabenzthiazuron, a benzothiazole urea (B33335) derivative, is a known herbicide used in agriculture. researchgate.net Research has demonstrated that various analogues exhibit efficacy in safeguarding crops by inhibiting the growth and reproduction of pathogens. nih.gov
A study on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which are structurally related to benzothiazole derivatives, tested their fungicidal activity against seven agricultural fungi. mdpi.com Compounds such as 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione showed notable fungicidal effects. mdpi.com Similarly, the synthesis of novel fluorinated 6-flourobenzothiazol-2-yl-1,2,4-triazoles resulted in compounds with excellent fungitoxicity, comparable to standard fungicides. researchgate.net In another study, some newly synthesized N-acyl-N-arylalaninates demonstrated moderate antifungal activity against pathogens like B. cinerea, R. solani, and S. sclerotiorum in vitro. nih.gov
In terms of herbicidal applications, a series of benzothiazole N,O-acetals were synthesized and showed good herbicidal activity against both monocotyledon and dicotyledon weeds. acs.org The exploration of thiourea derivatives has also been a focus, with reviews summarizing their potential as fungicides and herbicides, aiming to identify new, innovative pesticides. nih.gov
Table 1: Fungicidal Activity of Selected Benzothiazole Analogues This table is interactive and can be sorted by clicking on the headers.
| Compound/Analogue Class | Target Fungi | Efficacy/Observation | Reference |
|---|---|---|---|
| 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione | Pythium aphanidermatum | High fungicidal effect | mdpi.com |
| Fluorinated benzothiazol-2-yl-1,2,4-triazoles | Various phytopathogenic fungi | Excellent fungitoxicity, comparable to standards | researchgate.net |
| N-acyl-N-arylalaninates | B. cinerea, R. solani, S. sclerotiorum | Moderate antifungal activity in vitro | nih.gov |
| Thiourea Derivatives | General Pathogens | Inhibit growth and reproduction | nih.gov |
| Benzothiazole N,O-acetals | Dicotyledon and monocotyledon weeds | Good herbicidal activity | acs.org |
Pesticidal and Insecticidal Properties
The insecticidal potential of benzothiazole derivatives has been well-documented. researchgate.netresearchgate.net Studies have shown that the activity of these compounds is often related to the nature of the substituent at the 2-position of the benzothiazole heterocycle. researchgate.net
For instance, certain benzothiazolic derivatives were found to be highly active against the larvae of Culex pipiens. researchgate.net The activity was observed to increase with the length of a (CH₂)n chain at the 2-position, peaking at n=6 before decreasing. researchgate.net Another study evaluated formulations of benzothiazole derivatives against the cotton leafworm, Spodoptera littoralis. The results, measured by the concentration required to kill 50% of the population (LC50), indicated significant toxicity. One formulation demonstrated an LC50 value of 423.12 ppm for 2nd instar larvae and 547.48 ppm for 4th instar larvae after 48 hours. qu.edu.iq
More recently, a novel benzothiazole derivative, 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT), was identified from an endophytic fungus and showed remarkable insecticidal activity against the fall armyworm, Spodoptera frugiperda, with an LC50 value of 0.24 mg/mL. semanticscholar.org Furthermore, research into new oxopropylthiourea compounds as insect growth regulators against S. littoralis found that some derivatives had LC50 values as low as 2.412 ppm for 2nd instar larvae and 9.531 ppm for 4th instar larvae, comparable to the commercial insecticide lufenuron.
Table 2: Insecticidal Activity of Benzothiazole Analogues Against Various Pests This table is interactive and can be sorted by clicking on the headers.
| Compound/Analogue Class | Target Pest | LC50 Value | Exposure Time | Reference |
|---|---|---|---|---|
| Benzothiazole derivative formulation (1) | Spodoptera littoralis (2nd instar) | 423.12 ppm | 48 hrs | qu.edu.iq |
| Benzothiazole derivative formulation (1) | Spodoptera littoralis (4th instar) | 547.48 ppm | 48 hrs | qu.edu.iq |
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT) | Spodoptera frugiperda | 0.24 mg/mL | Not Specified | semanticscholar.org |
| Oxopropylthiourea derivative (Compound 8) | Spodoptera littoralis (2nd instar) | 2.412 ppm | 72 hrs | |
| Oxopropylthiourea derivative (Compound 8) | Spodoptera littoralis (4th instar) | 9.531 ppm | 72 hrs | |
| Benzothiazolic derivatives | Culex pipiens larvae | Activity varies with chain length | Not Specified | researchgate.net |
Applications in Materials Science
Benzothiazole derivatives have proven to be effective corrosion inhibitors for various metals and alloys. Their mechanism often involves adsorption onto the metal surface, forming a protective film that impedes the corrosion process. mdpi.com The efficiency of these inhibitors is influenced by their molecular structure, concentration, and the specific metal-environment system. nih.gov
Research on mild steel in 0.1 N HCl solution showed that 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline, a benzothiazole analogue, exhibited a high inhibition efficiency of 56.39% at a concentration of 50 mg/L. nih.gov Another study investigated a different benzothiazole derivative for carbon steel in artificial seawater, recording protection efficiencies ranging from 23% to 73% at concentrations of 10, 100, and 1000 ppm. The adsorption of this inhibitor was found to follow the Frumkin adsorption isotherm, indicating a spontaneous physical adsorption process.
The behavior of benzothiazole derivatives like 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) as corrosion inhibitors for electro-galvanized steel has also been explored. mdpi.com It was suggested that 2-MBT works by complexing with released Zn²⁺ ions, while 2-ABT forms a thin inhibitor film through chemisorption. mdpi.com
Table 3: Corrosion Inhibition Efficiency of Benzothiazole Analogues This table is interactive and can be sorted by clicking on the headers.
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 4-{[(1,3-Benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline | Mild Steel | 0.1 N HCl | 50 mg/L | 56.39 | nih.gov |
| 2-(Benzo[d]thiazol-2-ylamino)-2-(2-hydroxyphenyl) acetonitrile | Carbon Steel (CK45) | Artificial Seawater | 10 ppm | 23 | |
| 2-(Benzo[d]thiazol-2-ylamino)-2-(2-hydroxyphenyl) acetonitrile | Carbon Steel (CK45) | Artificial Seawater | 100 ppm | - | |
| 2-(Benzo[d]thiazol-2-ylamino)-2-(2-hydroxyphenyl) acetonitrile | Carbon Steel (CK45) | Artificial Seawater | 1000 ppm | 73 | |
| 2-Mercaptobenzothiazole (2-MBT) | Electro-galvanized Steel | NaCl solution | Not Specified | Effective Inhibitor | mdpi.com |
| 2-Aminobenzothiazole (2-ABT) | Electro-galvanized Steel | NaCl solution | Not Specified | Effective Inhibitor | mdpi.com |
The rigid, conjugated structure of the benzothiazole ring system makes its derivatives suitable candidates for the development of luminescent materials, including applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net
A study focused on three benzothiazole derivatives, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), and N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO). These compounds showed different emission regions, and by dispersing them in a solid polymer matrix, a saturated white-light emission with CIE coordinates of (0.31, 0.32) was achieved under a 365 nm UV lamp. Another novel, base-catalyzed method for synthesizing luminescent benzothiazole derivatives yielded compounds with emission quantum yields as high as 85% in solution. researchgate.net These compounds also exhibited strong fluorescence in the solid state. researchgate.net
Furthermore, cycloplatinated complexes incorporating 2-phenylbenzothiazole (B1203474) ligands have been developed, displaying simultaneous fluorescence and phosphorescence in fluid solutions and aggregation-induced luminescence properties. The development of fluorescent conjugated polymers that incorporate 2,1,3-benzothiadiazole (B189464) units has also led to materials with high molecular weight, red-shifted emission maxima, and high fluorescence quantum yields (0.33-0.51).
Recent research has explored benzothiazole derivatives as organic photosensitizers for photocatalysis, particularly those active under near-infrared (NIR) light. This is advantageous as NIR photons can drive reactions more efficiently and with deeper penetration in certain media.
A study reported two novel benzothiazole-derived compounds with a donor-π–acceptor-π–donor conjugated structure. This design, featuring a bibenzothiazole core, resulted in excellent two-photon absorption (TPA) capability in the NIR region, reaching nearly 2000 GM at 850 nm. These compounds function as TPA organic photosensitizers, enabling photocatalysis using an inexpensive LED as the light source, which opens up new possibilities for light-driven chemical reactions.
Thiourea derivatives, including those incorporating a benzothiazole moiety, have been investigated for their ability to selectively extract toxic metals. nih.govresearchgate.net The presence of sulfur and nitrogen atoms in the thiourea group allows for strong coordination with various metal ions.
One study evaluated N-benzoyl-N′,N′-diheptadecylthiourea as a carrier for the extraction of toxic metals from nitrate (B79036) media. researchgate.net The compound demonstrated high selectivity for mercury (Hg(II)), with no significant extraction of cadmium (Cd(II)) or lead (Pb(II)) in the pH range of 2 to 6. researchgate.net A solid supported liquid membrane (SLM) system was developed using this benzoylthiourea (B1224501) derivative for mercury permeation, utilizing 0.3 M thiourea as the stripping agent. researchgate.net This system, particularly in a hollow fiber configuration, proved effective for enriching solutions with low mercury content, highlighting its potential for analytical applications in preconcentration and recovery of heavy metals. researchgate.net
Future Research Directions and Translational Prospects
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological activities of 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea, a deep dive into its mechanism of action at the molecular level is essential. Modern omics technologies offer powerful, unbiased, and system-wide approaches to achieve this. Future research should integrate proteomics, metabolomics, and lipidomics to map the compound's interaction with cellular systems.
Proteomics: Can identify direct protein targets and downstream signaling pathways affected by the compound. Techniques like thermal proteome profiling or chemical proteomics could pinpoint specific binding partners, moving beyond predicted targets to empirical evidence.
Metabolomics and Lipidomics: These disciplines can reveal how the compound alters cellular metabolism and lipid signaling. mdpi.com Non-targeted analysis can provide a comprehensive snapshot of the metabolic state of cells or tissues upon treatment, identifying perturbed pathways and potential biomarkers of activity. mdpi.commdpi.com Such studies are crucial for understanding both on-target effects and potential off-target liabilities in a preclinical setting.
Table 1: Proposed Omics Approaches for Mechanistic Analysis
| Omics Technology | Research Question | Potential Findings |
|---|---|---|
| Proteomics | What are the direct protein targets and affected pathways? | Identification of binding partners (e.g., kinases, metabolic enzymes); clarification of signaling cascades. |
| Metabolomics | How does the compound alter cellular metabolism? | Changes in central carbon metabolism, amino acid pathways, or nucleotide synthesis. |
| Lipidomics | What is the impact on cellular lipid profiles? | Alterations in membrane composition, signaling lipids (e.g., eicosanoids), or lipid droplet formation. |
Development of Advanced Delivery Systems (Non-Clinical)
The physicochemical properties of benzothiazole (B30560) derivatives, such as hydrophobicity, can influence their utility in biological research. The development of advanced, non-clinical delivery systems for this compound could enhance its solubility, stability, and cellular uptake for in vitro and in vivo studies.
Future research should explore encapsulation or conjugation with various nanomaterials. For instance, chitosan-based nanoparticles have been successfully used for other benzothiazole derivatives to improve their antibacterial efficacy. mdpi.comcitedrive.comnih.gov Similarly, bio-compatible magnetic nanoparticles could be functionalized with the compound, allowing for targeted delivery in experimental models. nveo.orgnanomaterchem.com These systems are not intended for human use but serve as valuable tools for preclinical research to ensure consistent and effective delivery of the compound to the biological system under investigation.
Table 2: Potential Non-Clinical Nanoparticle-Based Delivery Systems
| Nanoparticle Type | Core Material | Potential Advantage for Research | Reference Concept |
|---|---|---|---|
| Polymer Nanoparticles | Chitosan | Enhanced aqueous dispersibility and cellular interaction. | mdpi.com |
| Magnetic Nanoparticles | Iron Oxide (e.g., Fe₃O₄) | Potential for magnetic-field guided delivery in in vitro models. | nanomaterchem.com |
| Lipid-Based Nanoparticles | Liposomes / Solid Lipid Nanoparticles | Improved solubility of hydrophobic compounds for cell-based assays. | N/A |
Exploration of Multi-Targeting Approaches
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological mechanisms, making multi-targeted agents a promising therapeutic strategy over traditional "one-target, one-molecule" approaches. nih.govsemanticscholar.org The benzothiazole scaffold is considered a "privileged structure" and has been successfully used to design ligands that interact with multiple biological targets simultaneously. longdom.orgnih.gov
Future work should investigate whether this compound can serve as a foundation for novel multi-target-directed ligands (MTDLs). For example, derivatives have been designed to inhibit enzymes like cholinesterases and monoamine oxidase B for potential application in Alzheimer's disease. nih.gov Other research has focused on designing benzothiazoles that target multiple kinases or signaling proteins implicated in cancer. bohrium.com Computational modeling and subsequent synthesis of analogues could explore the potential of this compound to simultaneously modulate targets in pathways relevant to complex diseases.
Table 3: Illustrative Multi-Targeting Strategies for Benzothiazole Scaffolds
| Disease Context | Potential Target Combination | Rationale |
|---|---|---|
| Alzheimer's Disease | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Address both cholinergic deficit and oxidative stress. nih.gov |
| Cancer | EGFR/HER2 & Thymidylate Synthase (TS) | Inhibit key signaling and nucleotide synthesis pathways. bohrium.com |
| Cancer | PI3K & Other Kinases | Target critical cell growth and survival signaling nodes. mdpi.com |
Sustainable Synthesis and Environmental Impact Considerations
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. airo.co.in Traditional methods for synthesizing benzothiazoles can involve harsh conditions and toxic solvents. mdpi.com Future research should focus on developing sustainable, eco-friendly methods for the synthesis of this compound.
Promising green approaches for benzothiazole synthesis include microwave-assisted reactions, the use of deep eutectic solvents, solvent-free conditions, and recyclable catalysts. airo.co.inscielo.brnih.gov These methods often lead to higher yields, shorter reaction times, and a significantly lower environmental footprint. nih.gov
Furthermore, the widespread use of benzothiazole derivatives in industrial products has led to their detection in the environment. acs.orgresearchgate.netacs.org Therefore, a crucial aspect of future research will be to assess the environmental fate and potential ecotoxicity of this compound. Studies on its biodegradability, water solubility, and potential for bioaccumulation are necessary to ensure that its development does not pose an environmental risk. uri.edu
Table 4: Comparison of Synthetic Approaches for Benzothiazoles
| Method | Typical Conditions | Advantages |
|---|---|---|
| Conventional Synthesis | Refluxing in organic solvents (e.g., toluene) | Established and widely used. |
| Microwave-Assisted | Microwave irradiation, often in greener solvents (e.g., ethanol) | Reduced reaction time (minutes vs. hours), increased yields. airo.co.inscielo.br |
| Solvent-Free | Direct mixing and heating of reactants | Eliminates solvent waste, simplifies purification. researchgate.net |
| Green Catalyst | Use of recyclable catalysts (e.g., SnP₂O₇, laccases) | Catalyst can be recovered and reused, reducing waste. nih.gov |
Emerging Applications in Chemical Biology
Beyond direct therapeutic applications, small molecules are invaluable tools in chemical biology for probing biological systems. Benzothiazole derivatives have been successfully developed as fluorescent probes for imaging ions and biologically important molecules in living cells. nih.govnih.gov Their unique photophysical properties can be harnessed to create sensors that report on specific cellular events.
Future directions could involve modifying the this compound structure to create novel chemical probes. For example, by incorporating specific reactive groups or chelating moieties, analogues could be designed to detect reactive oxygen species, biothiols, or metal ions with high sensitivity and selectivity. nih.govmdpi.com Such tools would be highly valuable for basic research, enabling the real-time visualization of cellular processes and contributing to a deeper understanding of cell biology and disease pathology.
Table 5: Potential Chemical Probe Applications Based on Benzothiazole Scaffolds
| Probe Target | Sensing Mechanism Principle | Potential Application |
|---|---|---|
| Biothiols (e.g., Glutathione) | Cleavage of a quencher group by the thiol, inducing fluorescence. | Imaging cellular redox status. nih.gov |
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Ion binding alters the electronic structure, causing a fluorescence shift. | Visualizing metal ion homeostasis in cells. nih.gov |
| Peroxynitrite | Specific oxidation of a boronate ester group, releasing the fluorophore. | Detecting nitrative stress in biological systems. mdpi.com |
| Hydrogen Peroxide | H₂O₂-mediated cleavage of a boronate ester, triggering fluorescence. | Monitoring cellular H₂O₂ levels. mdpi.com |
Q & A
Basic: What are the established synthetic routes for 3-(1,3-Benzothiazol-2-yl)-1,1-dimethylthiourea, and what optimization strategies are critical for improving yield?
Methodological Answer:
A common synthetic approach involves reacting 2-aminobenzothiazole derivatives with dimethylthiourea precursors, such as dimethylcarbamothioic chloride, under reflux in anhydrous solvents like DMF or ethanol. For example, analogous thiourea derivatives were synthesized by heating 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF at reflux for 4 hours, achieving yields up to 79% after crystallization . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.
- Stoichiometric control : Excess isothiocyanate (1.2 eq) minimizes side reactions.
- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials.
- Temperature modulation : Controlled heating prevents decomposition of thermally labile intermediates.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, thiourea derivatives like 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea were characterized with R-factors as low as 0.035, confirming planar geometry and intermolecular interactions .
- Spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
Advanced: How do computational methods (e.g., DFT) aid in understanding the electronic configuration and reactivity of this thiourea derivative?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Electron distribution : Delocalization across the benzothiazole-thiourea scaffold enhances electrophilic reactivity at sulfur and nucleophilic activity at NH sites.
- Tautomeric equilibria : Thiourea↔thione tautomerism influences hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes) .
- Reactivity hotspots : Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.5 eV), correlating with experimental oxidative stability .
Advanced: What strategies resolve contradictions in biological activity data across studies involving benzothiazole-thiourea hybrids?
Methodological Answer:
Discrepancies in biological activity (e.g., antimicrobial vs. antitumor efficacy) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky aryl groups favor antitumor action .
- Assay variability : Standardize protocols (e.g., MIC testing at pH 7.4 ± 0.2) to minimize false negatives.
- Cellular uptake : Lipophilicity (logP) adjustments via alkyl chain modifications improve membrane permeability .
- Metabolic stability : Comparative studies using liver microsomes identify metabolically resistant derivatives .
Advanced: What challenges arise in refining the crystal structure of this compound using SHELX, and how are anisotropic displacement parameters managed?
Methodological Answer:
- Disorder management : Flexible dimethyl groups in this compound may exhibit rotational disorder. SHELXL’s PART instruction partitions occupancy for multi-conformational models .
- Anisotropic refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms using restraints (e.g., SIMU/DELU) to prevent overparameterization .
- Hydrogen bonding : SHELXH resolves ambiguities in NH···S interactions by constraining bond distances (DFIX command) .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while Rint > 5% triggers twinning analysis .
Advanced: How does the compound's tautomeric behavior in solution affect its interaction with biological targets?
Methodological Answer:
Thiourea↔thione tautomerism modulates:
- Binding affinity : Thione tautomers form stronger hydrogen bonds with enzyme active sites (e.g., kinase ATP pockets) due to enhanced sulfur basicity .
- Solvent dependence : In DMSO-d₆, the thione form dominates (¹H NMR: absence of NH signals), while aqueous buffers favor thiourea tautomers.
- Pharmacokinetics : Tautomer stability in physiological pH (7.4) determines bioavailability. Dynamic NMR (DNMR) at variable temperatures quantifies tautomeric equilibrium constants (Keq) .
Advanced: What synthetic modifications enhance the compound’s selectivity as a kinase inhibitor in cancer research?
Methodological Answer:
- Positional isomerism : Introducing substituents at the benzothiazole C-6 position (e.g., -F, -CF₃) improves selectivity for EGFR over HER2 .
- Hybrid design : Conjugation with pyridyl groups (e.g., 4-pyridylthiourea) enhances π-π stacking with kinase hydrophobic pockets .
- Pro-drug strategies : Masking thiourea as a thioether improves solubility and reduces off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
